molecular formula C13H16N2O B1602179 2-(Piperidin-4-yl)isoindolin-1-one CAS No. 59791-82-1

2-(Piperidin-4-yl)isoindolin-1-one

Cat. No.: B1602179
CAS No.: 59791-82-1
M. Wt: 216.28 g/mol
InChI Key: CIIHUTUQILHWCS-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)isoindolin-1-one is a chemical compound with the molecular formula C14H18N2O It is characterized by a piperidine ring attached to an isoindolinone structure

Preparation Methods

The synthesis of 2-(Piperidin-4-yl)isoindolin-1-one typically involves the reaction of piperidine derivatives with isoindolinone precursors. One common synthetic route includes the condensation of piperidine with phthalic anhydride, followed by cyclization to form the isoindolinone ring. The reaction conditions often require the use of solvents such as toluene or ethanol and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process .

In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

2-(Piperidin-4-yl)isoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents like bromoethane or chloroform can introduce new functional groups.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2-(Piperidin-4-yl)isoindolin-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with neurotransmitter receptors could be explored for potential neurological applications .

Comparison with Similar Compounds

2-(Piperidin-4-yl)isoindolin-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined piperidine and isoindolinone moieties, which confer distinct chemical and biological properties, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-piperidin-4-yl-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13-12-4-2-1-3-10(12)9-15(13)11-5-7-14-8-6-11/h1-4,11,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIHUTUQILHWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572723
Record name 2-(Piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59791-82-1
Record name 2-(Piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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